Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, contributes to its potential pharmacological applications.
Preparation Methods
The synthesis of ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate substituted phenylhydrazine and ethyl acetoacetate.
Cyclization: The reaction proceeds through cyclization to form the triazole ring.
Condensation: The triazole intermediate undergoes condensation with a suitable aldehyde to form the final product.
Reaction Conditions: The reactions are usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperazine or potassium carbonate, in a solvent like chloroform.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Medicine: It has shown promising results in inhibiting tumor growth and reducing inflammation, indicating its potential as an anticancer and anti-inflammatory agent.
Industry: The compound’s antimicrobial properties make it useful in the development of new antibiotics and disinfectants.
Mechanism of Action
The mechanism of action of ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways :
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, thereby protecting against neurodegeneration.
Anti-inflammatory: It reduces the production of nitric oxide and tumor necrosis factor-α in microglial cells, thereby exerting anti-inflammatory effects.
Anticancer: The compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as :
Pyrazolo[3,4-d]pyrimidine: Both compounds share a similar triazole-pyrimidine scaffold but differ in their specific substitutions and biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: This compound also has a fused triazole-pyrimidine ring system but with different substituents, leading to variations in pharmacological properties.
Thiazolopyrimidine: This compound contains a thiazole ring fused with a pyrimidine ring, offering different biological activities compared to triazolopyrimidines.
The uniqueness of this compound lies in its specific substitutions and the resulting diverse pharmacological activities.
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24) |
InChI Key |
ITXDLOBINUWNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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